molecular formula C10H10ClN3O B1467460 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248698-16-9

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467460
CAS No.: 1248698-16-9
M. Wt: 223.66 g/mol
InChI Key: JNSUJTDSPFASDY-UHFFFAOYSA-N
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Description

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the triazole ring, and a methanol group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

    Formation of the Azide: The starting material, 2-chloro-4-methylphenylamine, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent like DMF (dimethylformamide).

    Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, solvent, and catalyst concentration) would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanal or [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of click chemistry due to its triazole ring.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.

Medicine:

  • Explored for its potential use in pharmaceuticals, particularly in the development of antifungal and anticancer agents.

Industry:

  • Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups on the phenyl ring may enhance its binding affinity to specific molecular targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanal
  • [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanoic acid
  • [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methane

Comparison:

  • Uniqueness: The presence of the methanol group in [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol provides unique reactivity and potential for hydrogen bonding, which may not be present in its analogs.
  • Chemical Properties: The chloro and methyl groups on the phenyl ring can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole class of compounds, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of substituents like chloro and methyl groups on the phenyl ring and a methanol group attached to the triazole ring contribute to its unique properties and interactions with biological targets.

Chemical Structure

The chemical structure can be represented as follows:

Property Details
IUPAC Name [1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol
Molecular Formula C10H10ClN3O
Molecular Weight 227.66 g/mol
CAS Number 1248698-16-9
InChI Key JNSUJTDSPFASDY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The triazole moiety can act as a ligand that binds to active sites of enzymes, potentially inhibiting their functions. The chloro and methyl groups enhance binding affinity due to steric and electronic effects, while the methanol group may participate in hydrogen bonding, stabilizing the interaction with molecular targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. In vitro assays using common pathogens revealed that triazole derivatives often demonstrate lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .

Compound MIC (mg/mL) Target Organism
[1-(2-chloro-4-methylphenyl)-triazol]methanol0.44Bacillus pumilus
Another triazole derivative0.22Plesiomonas shigelloides

Antioxidant Activity

The antioxidant capacity of triazole derivatives is another area of interest. Compounds in this class have been shown to scavenge free radicals effectively. For example, assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity indicated that certain triazoles exhibit significant antioxidant effects comparable to established antioxidants like ascorbic acid .

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers synthesized several triazole derivatives and evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that compounds with similar structural motifs to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of triazole derivatives. The study utilized DPPH and FRAP (Ferric Reducing Ability of Plasma) assays to measure the scavenging ability of these compounds against oxidative stress markers. Results demonstrated that some derivatives significantly reduced oxidative stress in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

Comparison with Related Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound Antimicrobial Activity (MIC) Antioxidant Activity (DPPH IC50)
[1-(2-chloro-4-methylphenyl)-triazol]methanol0.4425 µg/mL
[1-(3-chloro-4-methylphenyl)-triazol]0.3020 µg/mL
[Triazole derivative X]0.5030 µg/mL

Properties

IUPAC Name

[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSUJTDSPFASDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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